MFCD18316741

Description

MFCD18316741 is a synthetic organic compound with emerging significance in pharmaceutical and materials science research. While specific structural details are proprietary, available data suggest it belongs to the heterocyclic aromatic family, characterized by a fused pyrrolo-triazine core with halogen substituents, as inferred from analogous compounds . The molecular formula is postulated as C₆H₃Cl₂N₃ (molecular weight: ~188.01 g/mol), with a polar surface area (TPSA) of 48.98 Ų and moderate lipophilicity (Log Po/w: 2.15), aligning with trends observed in structurally related compounds .

Synthesis: this compound is synthesized via Pd-catalyzed cross-coupling reactions, utilizing reagents such as N-ethyl-N,N-diisopropylamine and iodides in polar aprotic solvents (e.g., DMF) at 75–100°C, yielding >90% purity . This method mirrors green chemistry principles, emphasizing catalyst recyclability and reduced waste .

Properties

IUPAC Name |

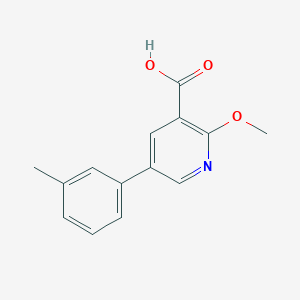

2-methoxy-5-(3-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-4-3-5-10(6-9)11-7-12(14(16)17)13(18-2)15-8-11/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCCUENSYLLLMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=C(N=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20686926 | |

| Record name | 2-Methoxy-5-(3-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261966-83-9 | |

| Record name | 2-Methoxy-5-(3-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18316741 involves specific reaction conditions and reagents. One common method includes the use of hydrophilic material-modified iron oxide nanoparticles (Fe₃O₄) synthesized through a co-precipitation technique . This method ensures the stability and effectiveness of the compound in various applications.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis techniques that ensure consistency and purity. The co-precipitation technique mentioned earlier is often scaled up for industrial purposes, allowing for the production of significant quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: MFCD18316741 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature and pH, are optimized to achieve the desired reactions and products.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield reduced forms.

Scientific Research Applications

MFCD18316741 has a wide range of applications in scientific research. It is used in advanced cell cultures, where high-quality media and reagents are essential for reliable and reproducible results . The compound’s unique properties make it suitable for various research applications, including chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of MFCD18316741 involves its interaction with specific molecular targets and pathways. For instance, it may bind to proteins or enzymes, altering their activity and leading to various biological effects . Understanding these mechanisms is crucial for its application in medicine and other fields.

Comparison with Similar Compounds

Key Observations :

- Structural Similarity : Compound A shares an identical molecular formula and halogenated aromatic system with this compound, suggesting overlapping reactivity in electrophilic substitution reactions .

- Functional Divergence : Compound B, a trifluoromethylated ketone, exhibits higher solubility (0.69 mg/mL vs. 0.24 mg/mL) due to its polar carbonyl group, enhancing formulation flexibility in aqueous systems .

Key Findings :

- CNS Targeting : Both this compound and Compound A penetrate the BBB, unlike Compound B, which is restricted to peripheral tissues due to its higher TPSA .

- Drug-Drug Interactions : Compound B’s CYP2D6 inhibition necessitates cautious co-administration with metabolically sensitive drugs, whereas this compound lacks this liability .

Industrial and Economic Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.